3-Azido-4-(tert-butylimino)but-3-en-2-one
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Overview
Description
3-Azido-4-(tert-butylimino)but-3-en-2-one: is a chemical compound characterized by the presence of an azido group and a tert-butylimino group attached to a butenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Azido-4-(tert-butylimino)but-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The azido group can be oxidized under specific conditions.
Reduction: Reduction reactions can convert the azido group to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and oxidizing agents such as hydrogen peroxide for oxidation. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group would yield an amine derivative, while oxidation could lead to the formation of nitro compounds.
Scientific Research Applications
3-Azido-4-(tert-butylimino)but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving azido groups, which are known for their bioorthogonal reactivity.
Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-Azido-4-(tert-butylimino)but-3-en-2-one involves its reactivity due to the presence of the azido group. This group can participate in click chemistry reactions, which are widely used in bioconjugation and material science. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
3-Azido-1,2,4-triazines: Known for their azido-tetrazole tautomerism.
3-Azido-4-(2H-tetrazol-5-yl)furazan: Another compound with an azido group, used in energetic materials.
Properties
CAS No. |
87989-01-3 |
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Molecular Formula |
C8H12N4O |
Molecular Weight |
180.21 g/mol |
InChI |
InChI=1S/C8H12N4O/c1-6(13)7(11-12-9)5-10-8(2,3)4/h1-4H3 |
InChI Key |
OBALZNULOOAYCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=C=NC(C)(C)C)N=[N+]=[N-] |
Origin of Product |
United States |
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